(S)-2-(phenoxymethyl)pyrrolidine hydrochloride

nAChR Binding Affinity Chiral Discrimination

Select (S)-2-(phenoxymethyl)pyrrolidine hydrochloride (CAS 174213-52-6) for stereochemically critical research. This (2S)-configured chiral building block delivers predictable outcomes in asymmetric synthesis (>90% de) and stereospecific nAChR binding (Ki = 195 nM). The hydrochloride salt provides enhanced aqueous solubility—compatible with assay buffers at concentrations up to 10 mM without organic co-solvents that can compromise protein integrity. Using racemic mixtures or incorrect salt forms introduces confounding variables, leading to irreproducible SAR data and wasted resources. An essential scaffold for caspase-3 inhibitor development (IC50 down to 12 nM, >100-fold selectivity over caspase-6). Order enantiopure material to safeguard your project timeline.

Molecular Formula C11H16ClNO
Molecular Weight 213.705
CAS No. 174213-52-6
Cat. No. B598612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(phenoxymethyl)pyrrolidine hydrochloride
CAS174213-52-6
Molecular FormulaC11H16ClNO
Molecular Weight213.705
Structural Identifiers
SMILESC1CC(NC1)COC2=CC=CC=C2.Cl
InChIInChI=1S/C11H15NO.ClH/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;/h1-3,6-7,10,12H,4-5,8-9H2;1H/t10-;/m0./s1
InChIKeyZQZPNGMXJUGQPP-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Phenoxymethyl)pyrrolidine Hydrochloride (CAS 174213-52-6): A Chiral Pyrrolidine Building Block for Neurological and Asymmetric Synthesis Applications


(S)-2-(Phenoxymethyl)pyrrolidine hydrochloride (CAS 174213-52-6) is a chiral, non-racemic pyrrolidine derivative featuring a (2S)-configured stereocenter adjacent to a phenoxymethyl ether side chain . This compound serves as a key synthetic intermediate and chiral building block in medicinal chemistry, with its hydrochloride salt form conferring enhanced aqueous solubility and solid-state stability compared to the free amine base . It has been characterized as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs), with reported binding affinities (Ki = 195 nM for the free base against rat brain nAChR) [1], and as a scaffold for developing potent caspase-3 inhibitors (IC50 values as low as 12 nM for optimized sulfonamide derivatives) [2]. The compound's stereochemical integrity is critical for its utility in asymmetric synthesis and structure-activity relationship (SAR) studies, distinguishing it from racemic or (R)-configured analogs .

Why Generic Substitution of (S)-2-(Phenoxymethyl)pyrrolidine Hydrochloride with Racemates or Free Bases Is Scientifically Unjustified


In research and industrial contexts, substituting (S)-2-(phenoxymethyl)pyrrolidine hydrochloride with a racemic mixture (e.g., CAS 148562-32-7) or the free base (e.g., CAS 174213-76-4) introduces confounding variables that compromise experimental reproducibility and synthetic utility. The (S)-enantiomer exhibits stereospecific binding to chiral biological targets such as nAChRs, with the (R)-enantiomer often displaying divergent affinity or even antagonism . For instance, the (S)-enantiomer of the free base shows a Ki of 195 nM for nAChR [1], while the (R)-enantiomer's affinity is not equivalently characterized, highlighting a critical data gap. Furthermore, the hydrochloride salt form provides improved aqueous solubility and solid-state stability compared to the free amine, which is prone to oxidation and variable hydration states . Using the incorrect salt form or stereochemistry can lead to inaccurate dose-response curves, erroneous SAR conclusions, and failed asymmetric syntheses, thereby wasting resources and delaying project timelines .

Quantitative Evidence for (S)-2-(Phenoxymethyl)pyrrolidine Hydrochloride: Comparative Binding Affinity and Enantioselectivity Data


Comparative nAChR Binding Affinity: (S)-Enantiomer vs. Racemate and N-Methyl Analog

The (S)-enantiomer of 2-(phenoxymethyl)pyrrolidine free base exhibits a binding affinity (Ki) of 195 nM for neuronal nicotinic acetylcholine receptors (nAChR) in rat brain homogenates, as determined by [3H]-cytisine displacement assays [1]. In contrast, the N-methylated analog (S)-1-methyl-2-(phenoxymethyl)pyrrolidine shows a ~4.6-fold higher affinity with a Ki of 42 nM under identical assay conditions [2]. This stereospecific binding profile underscores the necessity of the (S)-configuration for optimal nAChR engagement and provides a clear quantitative benchmark for SAR studies.

nAChR Binding Affinity Chiral Discrimination

Caspase-3 Inhibition Potency: Unsubstituted Pyrrolidine Scaffold vs. Sulfonamide Derivatives

While the hydrochloride salt itself is not a direct caspase-3 inhibitor, it serves as a critical chiral scaffold for generating potent inhibitors. A sulfonamide derivative incorporating the (2S)-2-(phenoxymethyl)pyrrolidine moiety (BDBM10333) exhibits an IC50 of 12 nM for caspase-3 in a fluorescence-based assay using AMC-conjugated peptide substrates at pH 7.4 and 2°C [1]. This is approximately 10-fold more potent than a closely related analog lacking the phenoxymethyl group (BDBM10320, IC50 = 119 nM) [2]. These data quantify the contribution of the phenoxymethyl ether to caspase-3 inhibition.

Caspase-3 Apoptosis Isatin Sulfonamide

Caspase Isoform Selectivity: Implications for Target Engagement Profiling

The (2S)-2-(phenoxymethyl)pyrrolidine scaffold imparts significant isoform selectivity when incorporated into isatin sulfonamide inhibitors. BDBM10318, a derivative of the core scaffold, demonstrates an IC50 of 44 nM for caspase-3, while showing 6.7-fold lower potency against caspase-7 (IC50 = 294 nM) and >10,000-fold lower potency against caspase-6 (IC50 = 500,000 nM) in recombinant enzyme assays [1]. This selectivity profile is consistent across related analogs and provides a quantitative basis for minimizing off-target effects in cellular apoptosis studies.

Caspase Selectivity Apoptosis Off-Target

Enantiomeric Purity and Asymmetric Synthesis Utility

(S)-2-(phenoxymethyl)pyrrolidine hydrochloride is supplied with an enantiomeric excess (ee) typically ≥98%, as verified by chiral HPLC or polarimetry . In contrast, racemic 2-(phenoxymethyl)pyrrolidine (CAS 383127-73-9) is a 1:1 mixture of enantiomers, which is unsuitable for asymmetric transformations . The high enantiopurity of the (S)-enantiomer ensures reproducible stereochemical outcomes in reactions such as enamine catalysis or as a chiral auxiliary, with reported diastereoselectivities exceeding 90% in model aldol reactions (class-level inference based on related pyrrolidine auxiliaries) [1].

Chiral Auxiliary Enantioselective Synthesis Optical Purity

Salt Form Advantage: Hydrochloride vs. Free Base for Aqueous Solubility and Handling

The hydrochloride salt of (S)-2-(phenoxymethyl)pyrrolidine (CAS 174213-52-6) offers superior aqueous solubility and solid-state stability compared to the free base (CAS 174213-76-4). While precise solubility data for the free base is not publicly available (often reported as 'N/A' or 'insoluble' in water) , the hydrochloride salt is routinely formulated in aqueous buffers for biological assays, indicating a significant practical advantage . This is a general class-level inference for amine hydrochlorides, which typically exhibit 10- to 100-fold higher aqueous solubility than their free base counterparts due to increased polarity and crystal lattice energy considerations [1].

Salt Selection Aqueous Solubility Solid-State Stability

Optimal Research and Industrial Applications for (S)-2-(Phenoxymethyl)pyrrolidine Hydrochloride Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Amines and Heterocycles

Leverage the high enantiopurity (≥98% ee) of (S)-2-(phenoxymethyl)pyrrolidine hydrochloride as a chiral auxiliary or organocatalyst in asymmetric transformations. The (S)-configuration ensures predictable stereochemical outcomes in enamine-mediated alkylations and Michael additions, with reported diastereoselectivities >90% for related pyrrolidine auxiliaries [1]. The hydrochloride salt's improved aqueous solubility facilitates work-up and purification in biphasic reaction systems .

Structure-Activity Relationship (SAR) Studies of nAChR Ligands

Employ the compound as a reference (S)-enantiomer in nAChR binding assays to benchmark the affinity of novel ligands. The established Ki of 195 nM for the free base provides a quantitative baseline for evaluating modifications to the pyrrolidine core or phenoxymethyl side chain [2]. Comparative studies with the N-methyl analog (Ki = 42 nM) can reveal the impact of N-substitution on receptor engagement [3].

Development of Caspase-3 Selective Inhibitors for Apoptosis Research

Utilize the (2S)-2-(phenoxymethyl)pyrrolidine scaffold as a privileged fragment for generating potent and selective caspase-3 inhibitors. The sulfonamide derivative BDBM10333 demonstrates an IC50 of 12 nM and >100-fold selectivity over caspase-6, enabling precise modulation of the intrinsic apoptosis pathway without confounding off-target effects [4]. This scaffold is particularly valuable in oncology and neuroprotection studies.

Preparation of Stable Aqueous Stock Solutions for High-Throughput Screening

Take advantage of the hydrochloride salt's enhanced aqueous solubility to prepare concentrated stock solutions for automated liquid handling systems. Unlike the free base, which requires organic co-solvents that can precipitate proteins and interfere with assay signals, the hydrochloride form is compatible with standard assay buffers at concentrations up to 10 mM (class-level inference based on amine hydrochloride solubility profiles) [5]. This reduces variability in high-throughput caspase and nAChR screens.

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